molecular formula C23H26N4O4S B2892357 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1021224-68-9

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2892357
CAS No.: 1021224-68-9
M. Wt: 454.55
InChI Key: KWSFDPKBNJNWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is a pyrazolo[3,4-b]pyridine derivative featuring a sulfone-modified tetrahydrothiophene ring, a 4-methoxyphenyl substituent, and a pyrrolidine-linked methanone group.

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-15-21-19(23(28)26-10-3-4-11-26)13-20(16-5-7-18(31-2)8-6-16)24-22(21)27(25-15)17-9-12-32(29,30)14-17/h5-8,13,17H,3-4,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSFDPKBNJNWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system, where they help control heart rate and neuronal excitability.

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. This can have a calming effect on neuronal activity.

Biological Activity

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure features a pyrazolo[3,4-b]pyridine core and various functional groups that may influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

PropertyValue
Molecular Formula C25H30N4O4S
Molecular Weight 482.6 g/mol
CAS Number 1021224-72-5
Solubility Not extensively documented

The compound's structure includes a dioxidotetrahydrothiophenyl group and a methoxyphenyl group, which are critical for its interaction with biological targets. The presence of these substituents enhances lipophilicity and may affect the compound's pharmacokinetics and dynamics.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of the pyrazolo[3,4-b]pyridine core exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells.

  • IC50 Values :
    • Compound 9a showed an IC50 of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
    • Compound 14g exhibited IC50 values of 4.66 µM and 1.98 µM against MCF7 and HCT116 cells, respectively .

These results indicate that the compound possesses potent anticancer properties, warranting further investigation into its mechanisms of action.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest :
    • Compound 9a induces cell cycle arrest at the S phase in HeLa cells, while compound 14g causes G2/M phase arrest in MCF7 cells .
  • Induction of Apoptosis :
    • Significant levels of early and late apoptosis were observed in HeLa cells treated with compound 9a compared to control groups .
  • Target Interaction :
    • The interaction with G protein-coupled receptors (GPCRs) has been suggested as a possible pathway through which the compound may exert its effects .

Case Studies

Several studies have explored the biological activities of similar compounds within the pyrazolo[3,4-b]pyridine class:

  • Study A : Investigated a series of pyrazolo[3,4-b]pyridine derivatives for their anticancer activities. The study found that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against cancer cell lines.
  • Study B : Focused on the synthesis and evaluation of compounds with similar structural motifs, revealing promising results in terms of selectivity and potency against various tumor types.

Comparison with Similar Compounds

Key Structural Features :

  • Core: Pyrazolo[3,4-b]pyridine, a nitrogen-rich heterocycle known for bioactivity (e.g., anticancer, anti-inflammatory) .
  • Substituents: 1,1-Dioxidotetrahydrothiophen-3-yl: Enhances solubility via sulfone groups. 4-Methoxyphenyl: Electron-donating group influencing electronic properties and binding interactions.

Molecular Formula : C24H27N5O3S (inferred from analog in with adjustments for substituents).

Comparison with Structural Analogs

Substituent Variations in Pyrazolo[3,4-b]pyridine Derivatives

Compound Name R1 (Position 6) R2 (Position 1) Methanone Group Molecular Weight Notable Properties
Target Compound 4-Methoxyphenyl 1,1-Dioxidotetrahydrothiophen-3-yl Pyrrolidin-1-yl ~477.5 g/mol Hypothesized enhanced solubility and CNS penetration due to sulfone and pyrrolidine .
CAS 1021249-91-1 p-Tolyl 1,1-Dioxidotetrahydrothiophen-3-yl 4-Ethylpiperazin-1-yl 481.6 g/mol Higher molecular weight due to ethylpiperazine; potential for improved kinase inhibition (analogous to kinase-targeting pyrazolo-pyridines ).
4-(4-Methoxyphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl Spiro Derivative 4-Methoxyphenyl Phenyl 1-Thia-4-azaspiro[4.5]decan-3-one ~495 g/mol Spirocyclic moiety may reduce conformational flexibility, affecting target binding .
Chromeno-Pyrazolo-Pyridinone Thieno[2,3-d]pyrimidin-4-yl Phenyl Chromen-2-one fused system 604.71 g/mol Extended π-system enhances fluorescence and anticancer activity .

Key Structural and Functional Differences

Aryl Substituents: The 4-methoxyphenyl group in the target compound (vs. Thieno-pyrimidine in the chromeno derivative introduces additional heteroatoms, broadening bioactivity (e.g., antimalarial ).

Methanone Modifications: Pyrrolidin-1-yl (target) vs. 4-ethylpiperazin-1-yl (CAS 1021249-91-1): Pyrrolidine’s smaller ring size may reduce steric hindrance, favoring blood-brain barrier penetration, while ethylpiperazine offers basicity for salt formation and solubility .

Sulfone vs. Spirocyclic Systems: The 1,1-dioxidotetrahydrothiophene group (target) enhances polarity compared to spiro-thiazolidinone derivatives , likely improving aqueous solubility but reducing membrane permeability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step protocols, including cyclization, functional group interconversion, and coupling reactions. For example, analogous pyrazolo[3,4-b]pyridine derivatives are synthesized via cyclocondensation of hydrazines with β-ketonitriles, followed by sulfone or pyrrolidine incorporation . Optimization can employ Design of Experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading, solvent polarity) for yield and purity. Techniques like HPLC or LC-MS are critical for monitoring intermediates .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray crystallography provides definitive structural confirmation, as seen in related pyrazolo[3,4-b]pyridine derivatives .
  • NMR (¹H, ¹³C, DEPT, HSQC) resolves regiochemistry, particularly distinguishing between pyrazole and pyridine protons.
  • High-resolution mass spectrometry (HRMS) validates molecular formula .
  • IR spectroscopy identifies functional groups (e.g., sulfone S=O stretching at ~1300–1150 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies :

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal degradation .
  • Forced degradation in acidic/basic/oxidative buffers (e.g., 0.1M HCl, NaOH, H₂O₂) at 40–60°C for 24–72 hours, followed by HPLC to quantify degradation products .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of the pyrazolo[3,4-b]pyridine core?

  • Methodological Answer : Regioselectivity in pyrazolo[3,4-b]pyridines is influenced by electronic and steric factors. For example:

  • Electron-withdrawing groups (e.g., sulfone) direct cyclization to the 3-position .
  • Microwave-assisted synthesis enhances reaction control, reducing side products .
  • Computational tools (e.g., DFT calculations) predict favorable transition states for cyclization pathways .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer :

  • Perform molecular docking (AutoDock, Schrödinger Suite) using crystal structures of target proteins (e.g., kinase domains).
  • Molecular dynamics simulations (AMBER, GROMACS) assess binding stability and ligand-protein interactions (e.g., hydrogen bonding with methoxyphenyl groups) .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements .

Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across assays)?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls.
  • Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay) .
  • Meta-analysis of literature data to identify outliers and contextualize experimental conditions (e.g., ATP concentrations in kinase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.